2-(4-Bromothiophen-2-yl)acetonitrile
Overview
Description
“2-(4-Bromothiophen-2-yl)acetonitrile” is a chemical compound with the CAS Number: 160005-43-6 . It has a molecular weight of 203.08 . The IUPAC name for this compound is 2-(4-bromo-1H-1lambda3-thiophen-2-yl)acetonitrile . The compound is typically stored at temperatures between 28 C .
Molecular Structure Analysis
The InChI code for “2-(4-Bromothiophen-2-yl)acetonitrile” is 1S/C6H5BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-(4-Bromothiophen-2-yl)acetonitrile” has a molecular weight of 203.08 . It is typically stored at temperatures between 28 C . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Photobehavior Studies : The photobehavior of heteroaryl compounds, including thiophen-2-yl derivatives, has been investigated for potential applications in photochemical and photophysical processes. The study examines fluorescence emission, photoreactivity, and photoisomerization, which are crucial for developing light-responsive materials (Marri et al., 2006).
Organic Synthesis : The compound has been used in the preparation of drug intermediates and other organic molecules. For example, a design for the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, derived from 2-bromothiophene, demonstrates its use in creating complex organic structures and enhancing student engagement in scientific research and experimental skills (Min, 2015).
Surface-Enhanced Raman Spectroscopy (SERS) : Studies have explored the adsorption and spectral properties of bromothiophene molecules on metal surfaces using SERS, indicating potential applications in chemical sensing and molecular electronics. This includes understanding the adsorption behavior through the sulfur and bromine atoms and its effect on spectral characteristics (Mukherjee & Misra, 1997).
Impurity Quantification in Pharmaceuticals : A specific study focused on the quantification of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile impurity in Brompheniramine Maleate, an active pharmaceutical ingredient, highlighting its relevance in ensuring the quality and safety of pharmaceutical products (Wagh et al., 2017).
Electrochemical Polymerization : The compound is utilized in the synthesis and electrochemical polymerization of polythiophenes, which are of interest for their conductive and optical properties, potentially applicable in electronics and materials science (Dogbéavou et al., 1997).
Safety And Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H301, H315, H318, and H335 . These codes correspond to specific hazard descriptions: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-(4-bromothiophen-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOBPCDJCIIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572255 | |
Record name | (4-Bromothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)acetonitrile | |
CAS RN |
160005-43-6 | |
Record name | (4-Bromothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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